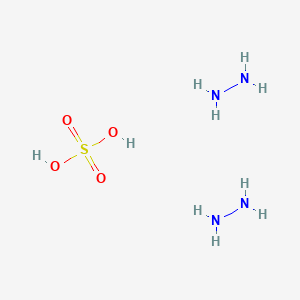

Dihydrazine sulfate

Vue d'ensemble

Description

Dihydrazine sulfate is a compound that is more soluble in water and is less corrosive than hydrazine sulfate . It requires less alkali to set the hydrazine free and is a good hydrazine source for organic reactions .

Synthesis Analysis

The synthesis of dihydrazine sulfate involves several electrochemical strategies for the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate . The hydrolysis of the resulting benzophenone azine affords hydrazine and benzophenone, with the latter amenable to recycling .

Molecular Structure Analysis

The molecular formula of dihydrazine sulfate is H10N4O4S . The molecular weight is 162.17 g/mol . The InChI is 1S/2H4N2.H2O4S/c21-2;1-5(2,3)4/h21-2H2;(H2,1,2,3,4) .

Physical And Chemical Properties Analysis

Dihydrazine sulfate appears as white crystalline flakes . It has an apparent density of 55 lbs/cu ft . Its melting point is about 104°, and it decomposes about 180° . It is soluble in water (25°): 202 g/100 ml H2O . It is relatively insoluble in most organic solvents .

Applications De Recherche Scientifique

Analytical Chemistry

Hydrazine sulfate is used in analytical chemistry . It is preferred over pure hydrazine because it is not volatile and is less susceptible to atmospheric oxidation on storage .

Synthesis of Organic Compounds

In the chemical industry, Hydrazine sulfate is used for the synthesis of organic compounds . It provides a safe source of hydrazine, which is a valuable reagent in many synthetic procedures .

Catalyst in Fiber Production

Hydrazine sulfate is used as a catalyst in making fibers out of acetate . This application takes advantage of the reactivity of hydrazine and its derivatives.

Mineral Analysis and Synthesis

This compound is used in the analysis and synthesis of minerals . It can act as a reducing agent, helping to break down complex mineral structures or synthesize new ones.

Testing for Arsenic in Metals

Hydrazine sulfate is used for testing for arsenic in metals . The reactivity of hydrazine with arsenic compounds allows for sensitive and accurate tests.

Medical Uses: Fungicide and Antiseptic

Hydrazine sulfate can be used as a fungicide and antiseptic . Its reactivity with biological compounds allows it to inhibit the growth of fungi and kill or prevent the growth of bacteria .

Treatment for Anorexia and Cachexia

Hydrazine sulfate has been used as an alternative medical treatment for the loss of appetite (anorexia) and rapid weight loss (cachexia), which are often associated with cancer . However, it’s important to note that it has never been approved in the United States as safe and effective in treating any medical condition .

Research in Cancer Treatment

Hydrazine sulfate was first proposed as an anti-cancer agent by U.S. physician Joseph Gold in the mid-1970s . The proposal was based on the fact that cancer cells are often unusually dependent on glycolysis for energy (the Warburg effect) .

Mécanisme D'action

Target of Action

Dihydrazine sulfate primarily targets aldehydes and ketones in organic compounds . The compound interacts with these targets through a process known as the Wolff-Kishner reduction , which is a method for converting aldehydes and ketones into alkanes .

Mode of Action

Dihydrazine sulfate acts by forming a hydrazone derivative when it reacts with aldehydes or ketones . This hydrazone can then be converted to the corresponding alkane by reaction with a base and heat . The overall process, known as the Wolff-Kishner reduction, removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .

Biochemical Pathways

The biochemical pathway involved in the action of dihydrazine sulfate is the Wolff-Kishner reduction . This pathway involves the conversion of aldehydes and ketones to alkanes. The process begins with the formation of a hydrazone derivative when dihydrazine sulfate reacts with an aldehyde or ketone. The hydrazone then undergoes a reaction with a base and heat to produce the corresponding alkane .

Pharmacokinetics

It is known that the compound is awhite, water-soluble solid at room temperature . It has a melting point of 85°C and decomposes at its boiling point . The solubility of dihydrazine sulfate in water is 221 g/100g H2O at 30°C, 300 g/100g H2O at 40°C, and 554 g/100g H2O at 60°C .

Result of Action

The result of the action of dihydrazine sulfate is the conversion of aldehydes and ketones to alkanes . This conversion occurs through the formation of a hydrazone derivative, which is then converted to the corresponding alkane by reaction with a base and heat . The process removes the carbonyl oxygen in the form of water, producing an alkane .

Action Environment

The action of dihydrazine sulfate is influenced by several environmental factors. The compound is stable under a wide range of temperatures and environmental conditions . It is soluble in water and organic solvents, and it has good thermal stability and resistance to chemical corrosion . It should be stored in a cool, dry place, away from sources of ignition and flammable substances . It is also important to ensure good ventilation when using dihydrazine sulfate and to avoid contact with skin, eyes, and other sensitive areas .

Safety and Hazards

Propriétés

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLJAFVPFHRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-93-2 (Parent), 302-01-2 (Parent) | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065483 | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13464-80-7 | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrazinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of dihydrazine sulfate mentioned in these research papers?

A1: The research primarily focuses on the ability of dihydrazine sulfate to induce prophages in lysogenic bacteria. Specifically, dihydrazine sulfate effectively induces prophages in Escherichia coli W1709 (λ) at a concentration of 2.5 µg/ml [, ]. This suggests its potential to disrupt lysogenic cycles in bacteria.

Q2: Why is the prophage-inducing capability of dihydrazine sulfate considered important?

A2: The research highlights the use of prophage induction as a tool for detecting potentially toxic compounds [, ]. Many environmental pollutants can cause DNA damage, and the ability of a compound to induce prophages suggests it may also have DNA-damaging properties. This makes the prophage induction assay a useful screening method for identifying potential environmental hazards.

Q3: Besides its biological activity, are there other applications of dihydrazine sulfate mentioned in the provided research?

A3: Yes, one of the papers mentions the use of dihydrazine sulfate as a component in a complex oxidizing agent for treating non-degradable industrial wastewater []. While the exact mechanism is not detailed in the abstract, its inclusion in the oxidizing agent suggests a role in enhancing the degradation of recalcitrant organic pollutants.

Q4: Are there any structural analogs of dihydrazine sulfate investigated in the research, and what can be inferred from their activities?

A4: Yes, the research investigates a range of hydrazine derivatives alongside dihydrazine sulfate [, ]. Examining the activity of these structurally related compounds provides insight into the structure-activity relationship (SAR). For instance, the research identified nine hydrazine derivatives, including phenylhydrazine hydrochloride and acetic acid hydrazide, that also exhibit prophage-inducing activity in E. coli W1709 (λ) [, ]. This suggests that certain structural features within the hydrazine moiety are crucial for this biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)